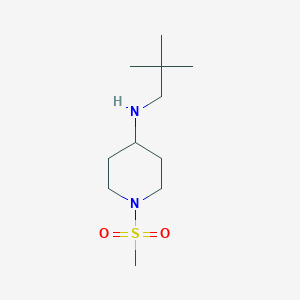
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid, also known as AOEPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. AOEPC is a derivative of pyridine and is primarily used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is not fully understood. However, it has been proposed that 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid may also act as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has been shown to increase the activity of superoxide dismutase, an enzyme that protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is its ability to inhibit the activity of certain enzymes and reduce inflammation. This makes it a potential candidate for the development of new anti-inflammatory drugs. However, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is not fully understood, which makes it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid. One area of interest is the development of new drugs based on 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid. Researchers are also investigating the potential use of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. In addition, studies are being conducted to investigate the effects of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid on various diseases, such as cancer and diabetes.
Conclusion:
In conclusion, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, and has a protective effect on the liver and kidneys. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has also been shown to inhibit the growth of certain bacteria and viruses. Despite its limitations, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has several advantages and has the potential to be developed into new drugs. Future research on 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxylic acid with ethyl oxalyl chloride to form ethyl 2-(2-oxo-2-(pyridin-2-yl)ethyl)oxalate. The latter compound is then reacted with hydroxylamine hydrochloride to give 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid.
Scientific Research Applications
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has also been shown to have a protective effect on the liver and kidneys. In addition, 3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid has been found to inhibit the growth of certain bacteria and viruses.
properties
IUPAC Name |
3-(2-amino-2-oxoethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6(11)4-14-5-2-1-3-10-7(5)8(12)13/h1-3H,4H2,(H2,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHFXWZLDUEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-2-oxoethoxy)pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)




![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)


![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)